molecular formula C22H30N2O4S B2992992 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097928-38-4

3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No. B2992992
CAS RN: 2097928-38-4
M. Wt: 418.55
InChI Key: XMXQWKSZAQBGRJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is known for its unique molecular structure.

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Derivatives: Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding derivatives with potential application in medicinal chemistry (Mohareb et al., 2004).

Antioxidant Activity

  • Antioxidant Derivatives: Tumosienė et al. (2019) synthesized novel pyrrolidine-3-carboxylic acid derivatives, demonstrating potent antioxidant activities, indicating potential for therapeutic applications (Tumosienė et al., 2019).

Capillary Electrophoresis

  • Analytical Applications: Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing the analytical utility of similar compounds in quality control (Ye et al., 2012).

Molecular Structure and Properties

  • Aggregation-Enhanced Emission: Srivastava et al. (2017) reported on compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting applications in materials science (Srivastava et al., 2017).
  • Histone Deacetylase Inhibition: Zhou et al. (2008) described the synthesis and biological evaluation of compounds as selective histone deacetylase inhibitors, indicating potential in cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

3,4,5-triethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-4-26-19-11-17(12-20(27-5-2)21(19)28-6-3)22(25)23-18-7-9-24(14-18)13-16-8-10-29-15-16/h8,10-12,15,18H,4-7,9,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQWKSZAQBGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

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